molecular formula C18H30NO3S+ B1211896 Penthienate CAS No. 22064-27-3

Penthienate

Cat. No.: B1211896
CAS No.: 22064-27-3
M. Wt: 340.5 g/mol
InChI Key: NEMLPWNINZELKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of penthienate involves the esterification of a cyclopentyl hydroxy compound with a thienylacetyl chloride derivative. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Penthienate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Penthienate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Penthienate

This compound is unique due to its specific chemical structure, which provides a distinct profile of activity and selectivity for muscarinic receptors. This uniqueness makes it particularly effective in reducing gastric motility and secretion compared to other anticholinergic compounds .

Properties

CAS No.

22064-27-3

Molecular Formula

C18H30NO3S+

Molecular Weight

340.5 g/mol

IUPAC Name

2-(2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetyl)oxyethyl-diethyl-methylazanium

InChI

InChI=1S/C18H30NO3S/c1-4-19(3,5-2)12-13-22-17(20)18(21,15-9-6-7-10-15)16-11-8-14-23-16/h8,11,14-15,21H,4-7,9-10,12-13H2,1-3H3/q+1

InChI Key

NEMLPWNINZELKP-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O

Key on ui other cas no.

22064-27-3

Related CAS

60-44-6 (bromide)

Synonyms

2-((cyclopentylhydroxy-2-thienylacetyl)oxy)-N,N-diethyl-N-methylethanaminium
penthienate
penthienate bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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